6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitro and chloro substituents, along with a thiophene ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine core. Subsequent nitration and chlorination steps introduce the nitro and chloro substituents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 6-Chloro-3-amino-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Scientific Research Applications
6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and thiophene substituents contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-nitroimidazo[1,2-a]pyridine: Lacks the thiophene ring, resulting in different chemical properties and reactivity.
3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine: Lacks the chloro substituent, affecting its biological activity and chemical reactivity.
6-Chloro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine: Lacks the nitro group, leading to different biological and chemical properties.
Uniqueness
6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8ClN3O2S |
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Molecular Weight |
305.74 g/mol |
IUPAC Name |
6-chloro-3-nitro-2-[(E)-2-thiophen-2-ylethenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-3-6-12-15-11(5-4-10-2-1-7-20-10)13(17(18)19)16(12)8-9/h1-8H/b5-4+ |
InChI Key |
IJUWRWUSKOEULI-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=CC2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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